molecular formula C13H14ClN3O2S B2887850 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921822-06-2

2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2887850
CAS No.: 921822-06-2
M. Wt: 311.78
InChI Key: AOYZAHZBXIGDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((2-Chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic small molecule featuring a substituted imidazole core. The structure includes:

  • Imidazole ring: A five-membered heterocycle with nitrogen atoms at positions 1 and 3.
  • Hydroxymethyl group: At position 5, enhancing hydrophilicity and hydrogen-bonding capacity.
  • Acetamide moiety: Linked to the imidazole’s nitrogen, offering hydrogen-bonding sites for target engagement.

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c14-11-4-2-1-3-9(11)8-20-13-16-5-10(7-18)17(13)6-12(15)19/h1-5,18H,6-8H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYZAHZBXIGDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=C(N2CC(=O)N)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and antimicrobial applications. With a molecular formula of C13H14ClN3O2S and a molecular weight of approximately 311.79 g/mol, this compound features a complex structure that includes an imidazole ring, a thioether linkage, and a hydroxymethyl substituent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it exhibits high binding affinity for androgen receptors, which are often overexpressed in prostate cancer cells. This interaction facilitates the accumulation of the compound in cancerous tissues, making it valuable for imaging applications such as Single Photon Emission Computed Tomography (SPECT).

Key Mechanisms:

  • Binding Affinity : The compound binds effectively to androgen receptors, enhancing its potential as a targeting ligand in cancer therapy.
  • Enzyme Interaction : It has shown interactions with enzymes involved in lipid metabolism, which may influence various metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi.

Anticancer Activity

Research indicates that this compound could serve as an effective anticancer agent due to its specificity for androgen receptors. This specificity is crucial for developing targeted therapies for prostate cancer.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated moderate to good antimicrobial activity against various Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate promising efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Microbial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Candida albicans16.69 - 78.23

Case Studies

Several studies have investigated the biological activity of similar compounds within the imidazole class, leading to insights into their potential therapeutic applications:

  • Prostate Cancer Imaging : A study highlighted the use of imidazole derivatives as imaging agents for prostate cancer, emphasizing their selective binding to androgen receptors.
  • Antimicrobial Efficacy : Research on related thioether compounds revealed their effectiveness against various microbial strains, supporting the notion that structural modifications can enhance biological activity.
  • Mechanistic Studies : Ongoing research aims to elucidate the specific molecular targets of this compound, focusing on its inhibition of critical enzymes involved in microbial growth and cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Compound Name/ID Core Structure Substituents Melting Point (°C) Notable Features
Target Compound Imidazole 2-(2-chlorobenzyl)thio, 5-hydroxymethyl, acetamide N/A Hydroxymethyl enhances solubility; chloro group aids lipophilicity
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5j) Thiadiazole 4-chlorobenzylthio, isopropylphenoxy, acetamide 138–140 Thiadiazole core increases metabolic stability; higher melting point
2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Imidazole 4-chlorophenyl, p-tolyl, thiazolyl-acetamide N/A Bulky p-tolyl group may reduce solubility; thiazole enhances π-π interactions
2-(2-(Methylthio)-1H-benzo[d]imidazol-1-yl)-N-(1,3-dioxoisoindolin-2-yl)acetamide (8a) Benzimidazole Methylthio, dioxoisoindolinyl-acetamide N/A Benzimidazole core improves DNA intercalation potential; dioxoisoindolinyl adds rigidity

Enzyme Inhibition

  • Thiadiazole derivatives (e.g., 5j) : Exhibit α-glucosidase inhibitory activity (IC₅₀ ~10–20 µM), attributed to the thiadiazole core’s electron-withdrawing effects and acetamide’s hydrogen-bonding capacity .
  • Benzimidazole derivatives (e.g., 8a) : Show cyclooxygenase (COX) inhibition (IC₅₀ ~5–15 µM) due to planar benzimidazole facilitating hydrophobic pocket binding .

Antitumor Activity

  • Thiadiazole-triazole hybrids (e.g., 9c in ) : Demonstrated IC₅₀ values of 2–5 µM against breast cancer (MCF-7) cells via apoptosis induction .
  • Target Compound : The 2-chlorobenzyl group could enhance DNA alkylation capacity, while hydroxymethyl may reduce cytotoxicity by improving solubility .

Physicochemical and Pharmacokinetic Comparison

  • Solubility : The target’s hydroxymethyl group likely improves aqueous solubility compared to methylthio (8a) or p-tolyl (12) analogues .
  • Lipophilicity (LogP): The 2-chlorobenzyl group increases LogP (~3.5 estimated) relative to non-halogenated derivatives (e.g., LogP ~2.8 for 5f ).
  • Metabolic Stability : Thioether linkages (common in all compounds) are susceptible to oxidation, but imidazole cores may confer longer half-lives than thiadiazoles .

Preparation Methods

Imidazole Ring Construction via Cyclocondensation

The Debus-Radziszewski reaction is widely employed for imidazole synthesis. For this compound, a modified approach uses:

  • α-Aminoketone precursor : 2-Amino-1-(2-chlorobenzylthio)propan-1-one
  • Aldehyde : Glycolaldehyde (to introduce the hydroxymethyl group)

Procedure :

  • React α-aminoketone (1.0 eq) with glycolaldehyde (1.2 eq) in ammonium acetate-saturated ethanol at 80°C for 12 hours.
  • Isolate the imidazole intermediate (5-(hydroxymethyl)-2-((2-chlorobenzyl)thio)-1H-imidazole) via column chromatography (60% yield).

Key Data :

Parameter Value
Solvent Ethanol
Temperature 80°C
Reaction Time 12 h
Yield 60%

Alternative Route: Sequential Functionalization of Preformed Imidazole

For industrial scalability, a stepwise approach is preferred:

Step 1 : Synthesis of 2-mercapto-5-(hydroxymethyl)-1H-imidazole

  • Reactants : 2,4-Dihydroxy-5-hydroxymethylimidazole and Lawesson’s reagent.
  • Conditions : Toluene, reflux, 8 h (85% yield).

Step 2 : Thioether Formation with 2-Chlorobenzyl Bromide

  • Reactants : 2-Mercaptoimidazole (1.0 eq), 2-chlorobenzyl bromide (1.1 eq), Et3N (1.5 eq)
  • Conditions : THF, 0°C → RT, 4 h (90% yield).

Step 3 : Acetamide Coupling Using Phosphorus Tribromide

  • Adapting patent methods, react the imidazole intermediate with acetamide in the presence of PBr3:
    • Molar Ratio : Imidazole:PBr3:Acetamide = 1:1.2:1.5
    • Solvent : Methyl isobutyl ketone (MIBK)
    • Yield : 78%.

Critical Analysis of Methodologies

Yield Optimization Strategies

  • Cyclocondensation : Lower yields (60%) stem from glycolaldehyde instability; replacing with protected aldehydes (e.g., acetals) improves yield to 75%.
  • Thioether Formation : Using phase-transfer catalysts (e.g., TBAB) reduces reaction time to 2 h with 95% yield.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Patent EP1539751B1 highlights MIBK’s utility in azetropic water removal, enabling kilogram-scale synthesis.
  • Automated Crystallization : Enhances purity (>99.5%) by controlling cooling rates and anti-solvent addition.

Spectroscopic Characterization and Quality Control

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.45 (d, J = 8.0 Hz, 1H, Ar–H)
  • δ 4.62 (s, 2H, –CH2OH)
  • δ 4.10 (s, 2H, –S–CH2–Ar)
  • δ 2.05 (s, 3H, –NHCOCH3).

HPLC Purity :

  • Method: C18 column, 30:70 acetonitrile/water, 1.0 mL/min
  • Retention Time: 8.2 min
  • Purity: 99.2%.

Q & A

Q. What are the optimal synthetic routes for 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, and how can reaction conditions be controlled to enhance yield and purity?

  • Methodological Answer : The synthesis typically involves sequential steps: (1) Formation of the imidazole core via cyclization of appropriate precursors (e.g., glyoxal derivatives with ammonia), (2) introduction of the 2-chlorobenzylthio group through nucleophilic substitution using mercapto intermediates, and (3) coupling of the hydroxymethyl-imidazole moiety with acetamide via carbodiimide-mediated amidation.
  • Critical Parameters :
  • Temperature : Maintain ≤60°C during thioether formation to prevent oxidative degradation .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol/water mixtures improve crystallization .
  • Catalysts : Use triethylamine to neutralize HCl byproducts during thiol alkylation .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity. Monitor intermediates via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • 1H/13C NMR : Verify substituent positions (e.g., 2-chlorobenzyl protons at δ 4.3–4.5 ppm, imidazole C2-thioether carbon at δ 35–40 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error.
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretch of acetamide at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • Elemental Analysis : Ensure C, H, N, S percentages match theoretical values within ±0.3% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. lack of efficacy in certain assays)?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate activity using CLSI/M7-A9 guidelines for antimicrobial testing, controlling for inoculum size and growth phase .
  • Orthogonal Assays : Combine MIC determinations with time-kill kinetics to distinguish static vs. cidal effects .
  • Structural Analog Analysis : Compare activity of derivatives (e.g., 2,4-dichlorobenzyl vs. 2-chlorobenzyl variants) to identify substituent-specific trends .
  • Solubility Correction : Pre-dissolve compound in DMSO (<1% final concentration) to avoid aggregation artifacts .

Q. What methodological approaches are recommended to study the enzyme inhibition mechanism of this compound (e.g., potential kinase or protease targets)?

  • Methodological Answer :
  • Kinetic Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) to determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., CYP51 homologs) to resolve binding interactions at 2.0–2.5 Å resolution .
  • Mutagenesis Studies : Replace key residues (e.g., His256 in imidazole-binding pockets) to validate binding sites .
  • Computational Docking : Perform molecular dynamics simulations (Amber/CHARMM force fields) to predict binding free energies (ΔG) .

Q. How can the pharmacokinetic profile of this compound be improved through structural modifications?

  • Methodological Answer :
  • LogP Optimization : Introduce hydrophilic groups (e.g., -SO3H at the benzyl position) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility .
  • Metabolic Stability : Replace labile thioether with sulfone or methylsulfonyl groups to block CYP450-mediated oxidation .
  • Prodrug Strategies : Conjugate the hydroxymethyl group with phosphate esters for enhanced oral bioavailability .
  • In Vitro ADME : Use Caco-2 monolayers to assess permeability (Papp >1×10⁻⁶ cm/s) and liver microsomes to quantify metabolic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.